molecular formula C16H17N5O3 B15354563 Levosimendan Cyanoacetate Hydrazone Impurity

Levosimendan Cyanoacetate Hydrazone Impurity

Cat. No.: B15354563
M. Wt: 327.34 g/mol
InChI Key: KZAPHFOFFACWCX-ICHPLGEASA-N
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Description

Levosimendan Cyanoacetate Hydrazone Impurity is a chemical compound that is often encountered as an impurity in the production of Levosimendan, a drug used to treat acute heart failure. This compound has garnered attention due to its potential impact on the purity and efficacy of Levosimendan.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Levosimendan Cyanoacetate Hydrazone Impurity typically involves the reaction of cyanoacetate with hydrazine under specific conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazone linkage.

Industrial Production Methods: In an industrial setting, the production of this compound is carefully controlled to minimize its formation. This involves optimizing reaction conditions, such as temperature, pH, and reaction time, to ensure the highest purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Levosimendan Cyanoacetate Hydrazone Impurity can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the impurity.

Scientific Research Applications

Levosimendan Cyanoacetate Hydrazone Impurity has several scientific research applications:

  • Chemistry: It is used as a reference standard in analytical chemistry to study the purity of Levosimendan.

  • Biology: Research on its biological effects helps understand its potential toxicity and interactions with biological systems.

  • Medicine: It is studied to assess its impact on the efficacy and safety of Levosimendan in clinical settings.

  • Industry: The impurity is monitored in pharmaceutical manufacturing to ensure product quality and compliance with regulatory standards.

Mechanism of Action

The mechanism by which Levosimendan Cyanoacetate Hydrazone Impurity exerts its effects is not well understood. it is believed to interact with molecular targets involved in the calcium-sensitizing pathway, similar to Levosimendan. This interaction may affect the contractility of cardiac muscle cells and influence heart function.

Comparison with Similar Compounds

  • Levosimendan

  • Levosimendan Cyanoacetamide Hydrazone Impurity

  • Other Levosimendan-related impurities

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

ethyl (2Z)-2-cyano-2-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]hydrazinylidene]acetate

InChI

InChI=1S/C16H17N5O3/c1-3-24-16(23)13(9-17)19-18-12-6-4-11(5-7-12)15-10(2)8-14(22)20-21-15/h4-7,10,18H,3,8H2,1-2H3,(H,20,22)/b19-13-/t10-/m1/s1

InChI Key

KZAPHFOFFACWCX-ICHPLGEASA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC=C(C=C1)C2=NNC(=O)C[C@H]2C)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C2=NNC(=O)CC2C)C#N

Origin of Product

United States

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